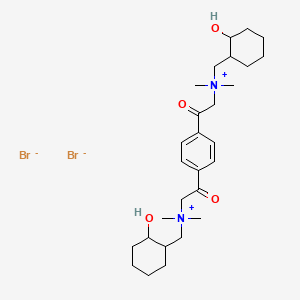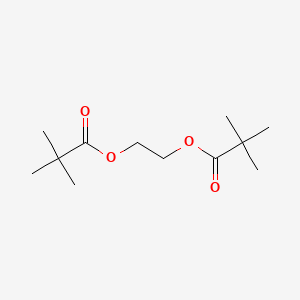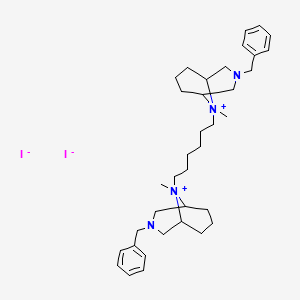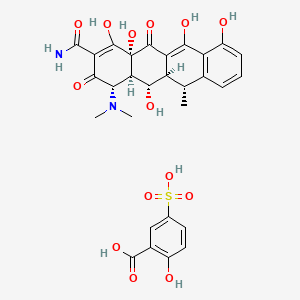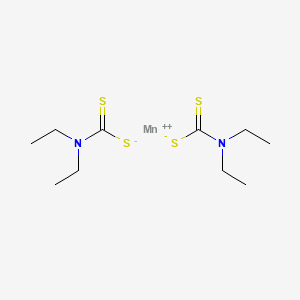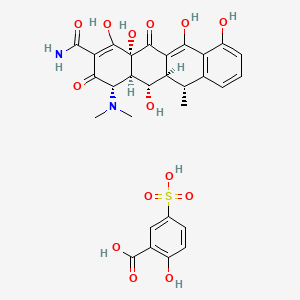
Doxycycline 5-sulfosalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doxycycline 5-sulfosalicylate is a semi-synthetic tetracycline antibiotic. It is a derivative of doxycycline, which is widely used to treat various bacterial infections. This compound is formed by the combination of doxycycline and 5-sulfosalicylic acid. This compound retains the broad-spectrum antibacterial properties of doxycycline, making it effective against a wide range of Gram-positive and Gram-negative bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of doxycycline 5-sulfosalicylate involves the hydrogenation of 5-hydroxy-6-demethyl-6-desoxy-6-methylene-11-chlorotetracycline in the presence of a palladium/carbon (Pd/C) catalyst. This reaction is carried out under pressurized hydrogen conditions. The resulting product is then reacted with 5-sulfosalicylic acid to obtain this compound .
Industrial Production Methods: In industrial settings, the production process is optimized to improve productivity and stereoselectivity. The process involves the basification of alpha-6-doxycycline base followed by salt transformation to generate doxycycline hydrochloride .
Chemical Reactions Analysis
Types of Reactions: Doxycycline 5-sulfosalicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The hydrogenation process used in its synthesis is a key reduction reaction.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Palladium/carbon (Pd/C) catalyst is used for hydrogenation.
Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound .
Scientific Research Applications
Doxycycline 5-sulfosalicylate has a wide range of applications in scientific research:
Mechanism of Action
Doxycycline 5-sulfosalicylate exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the association of charged aminoacyl-tRNA with the ribosomal A site. This action blocks the addition of new amino acids to the growing peptide chain, effectively halting bacterial growth . The compound also exhibits anti-inflammatory properties, which contribute to its effectiveness in treating conditions like acne and rosacea .
Comparison with Similar Compounds
Doxycycline: The parent compound, widely used for its broad-spectrum antibacterial activity.
Meclocycline: Another tetracycline antibiotic, used primarily for skin infections.
Oxytetracycline: A tetracycline antibiotic used in veterinary medicine and for treating acne.
Uniqueness: Doxycycline 5-sulfosalicylate is unique due to its combination with 5-sulfosalicylic acid, which enhances its solubility and stability. This makes it a valuable compound for both research and therapeutic applications .
Properties
CAS No. |
60683-15-0 |
|---|---|
Molecular Formula |
C29H30N2O14S |
Molecular Weight |
662.6 g/mol |
IUPAC Name |
(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C22H24N2O8.C7H6O6S/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1-3,8H,(H,9,10)(H,11,12,13)/t7-,10+,14+,15-,17-,22-;/m0./s1 |
InChI Key |
IHGRARUXKULRDG-CVHRZJFOSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13735393.png)


